molecular formula C11H11FN2S B13302636 [(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13302636
M. Wt: 222.28 g/mol
InChI Key: PKLMXINSOODNJI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a compound that features a thiazole ring substituted with a fluorophenyl group and a methylamine group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl bromide with 1,3-thiazol-5-ylmethylamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, leading to desired biological effects .

Comparison with Similar Compounds

(2-Fluorophenyl)methylamine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

The uniqueness of (2-Fluorophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11FN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

InChI Key

PKLMXINSOODNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CS2)F

Origin of Product

United States

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